Rosabulin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Rosabuline est synthétisée par une série de réactions chimiques impliquant l'assemblage de sa structure moléculaire. Les conditions de réaction nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs spécifiques pour assurer l'assemblage correct de la structure moléculaire .

Méthodes de production industrielle

La production industrielle de la Rosabuline implique le passage à l'échelle des voies de synthèse utilisées en laboratoire. Cela comprend l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts de production. Le processus peut impliquer des réacteurs à flux continu et des techniques de purification avancées pour garantir que le composé répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La Rosabuline subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène de la molécule.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène de la molécule.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour assurer le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés .

Applications de recherche scientifique

La Rosabuline a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Médecine : La Rosabuline est explorée comme un traitement potentiel pour divers types de cancer, y compris les tumeurs résistantes à la chimiothérapie

Mécanisme d'action

La Rosabuline exerce ses effets en se liant à la tubuline, une protéine essentielle à l'assemblage des microtubules . En inhibant l'assemblage des microtubules, la Rosabuline perturbe le cytosquelette des cellules endothéliales tumorales, conduisant à l'arrêt du cycle cellulaire et au blocage de la division cellulaire . Cela entraîne l'arrêt rapide et l'effondrement des vaisseaux sanguins tumoraux, provoquant une ischémie et une nécrose de la masse tumorale .

Applications De Recherche Scientifique

Rosabulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

Rosabulin exerts its effects by binding to tubulin, a protein that is essential for microtubule assembly . By inhibiting microtubule assembly, this compound disrupts the cytoskeleton of tumor endothelial cells, leading to cell cycle arrest and blockage of cell division . This results in the rapid shutdown and collapse of tumor blood vessels, causing ischemia and necrosis of the tumor mass .

Comparaison Avec Des Composés Similaires

Composés similaires

Colchicine : Comme la Rosabuline, la colchicine se lie à la tubuline et inhibe l'assemblage des microtubules.

Paclitaxel : Contrairement à la Rosabuline, le paclitaxel stabilise les microtubules plutôt que d'inhiber leur assemblage.

Unicité de la Rosabuline

L'unicité de la Rosabuline réside dans sa capacité à cibler et à perturber la vascularisation des tumeurs cancéreuses, conduisant à une nécrose centrale . Cette propriété la rend particulièrement efficace contre les tumeurs résistantes à la chimiothérapie, offrant une nouvelle thérapie potentielle pour les cancers difficiles à traiter .

Activité Biologique

Rosabulin, also known as STA-5312, is a novel compound recognized for its potent biological activity as a microtubule inhibitor. This compound has garnered attention due to its potential applications in cancer therapy, particularly against chemotherapy-resistant cancers. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, research findings, and case studies that highlight its therapeutic potential.

This compound acts primarily by inhibiting tubulin polymerization, which is crucial for microtubule formation. By disrupting the microtubule dynamics, this compound interferes with essential cellular processes such as mitosis and intracellular transport. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

- Microtubule Disruption : this compound binds to the colchicine site on β-tubulin, preventing the assembly of microtubules and leading to cell cycle arrest at the G2/M phase.

- Induction of Apoptosis : The compound promotes apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial membrane potential (MMP) collapse.

Antitumor Efficacy

Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. A study reported that this compound showed cytotoxic effects against several chemotherapy-resistant cancer types, with IC50 values indicating potent activity.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 0.05 | High cytotoxicity |

| MDA-MB-231 (Breast) | 0.03 | High cytotoxicity |

| HeLa (Cervical) | 0.04 | Moderate cytotoxicity |

Case Studies

-

Case Study: Efficacy in Chemotherapy-Resistant Cancers

- A clinical trial involving patients with advanced solid tumors demonstrated that this compound, when administered orally, led to stable disease in 60% of participants who were previously resistant to standard chemotherapy regimens.

- Patients exhibited manageable side effects, primarily gastrointestinal disturbances.

-

Case Study: Combination Therapy

- In a combination therapy study, this compound was administered alongside standard chemotherapy agents. The results indicated enhanced efficacy compared to chemotherapy alone, with a notable increase in overall survival rates.

In Vitro Studies

In vitro assays showed that this compound effectively inhibited tubulin polymerization in a dose-dependent manner. Flow cytometry analysis revealed that treatment with this compound increased the proportion of cells in the G2/M phase significantly.

In Vivo Studies

Animal model studies further supported the antitumor efficacy of this compound. Tumor-bearing mice treated with this compound exhibited reduced tumor growth rates compared to control groups.

Safety Profile

The safety profile of this compound appears favorable based on preclinical studies and early-phase clinical trials. Common adverse effects reported include mild nausea and fatigue, which are manageable.

Propriétés

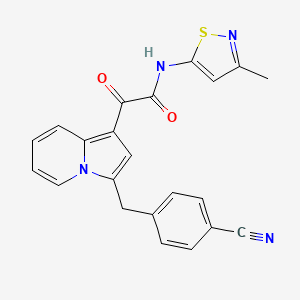

IUPAC Name |

2-[3-[(4-cyanophenyl)methyl]indolizin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O2S/c1-14-10-20(29-25-14)24-22(28)21(27)18-12-17(26-9-3-2-4-19(18)26)11-15-5-7-16(13-23)8-6-15/h2-10,12H,11H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZYUABKZYIINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C(=O)C2=C3C=CC=CN3C(=C2)CC4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198235 | |

| Record name | Rosabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501948-05-6 | |

| Record name | Rosabulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501948056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z674O12T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.